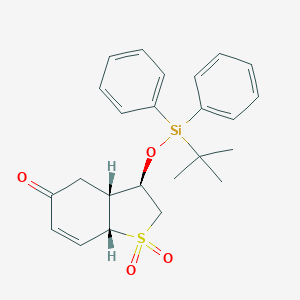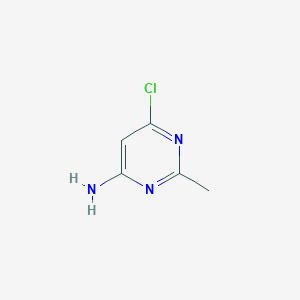
4-Amino-6-chloro-2-methylpyrimidine
概要
説明
4-Amino-6-chloro-2-methylpyrimidine is a chemical compound with the CAS Number: 1749-68-4 . It has a molecular weight of 143.58 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 4-Amino-6-chloro-2-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted with an amino group at position 4, a chlorine atom at position 6, and a methyl group at position 2 .
Physical And Chemical Properties Analysis
4-Amino-6-chloro-2-methylpyrimidine is a solid compound . It should be stored in a refrigerator and shipped at room temperature .
科学的研究の応用
Hematological Effects of Pyrimidine Derivatives
Research into similar pyrimidine derivatives, such as 2,4-diaminopyrimidines, has shown their impact on folic acid metabolism, leading to effects characteristic of folic acid deficiency in various animal models (Hamilton et al., 1954). These studies highlight the potential of pyrimidine compounds in exploring hematological processes and disorders.
Carcinogenicity and Chemotherapeutic Applications
The carcinogenic potential of certain pyrimidine derivatives has been evaluated, indicating the inherent risks associated with their use and guiding safer pharmaceutical development (Berger et al., 1988). Additionally, the comparison of biological and biochemical properties of pyrimidine analogs provides insights into their therapeutic applications and toxicity, aiding in the design of compounds with reduced side effects (Nagourney et al., 1978).
Neurological Impact
Studies on compounds like castrix, which shares a structural similarity with 4-Amino-6-chloro-2-methylpyrimidine, reveal the neurological effects, such as convulsions induced by inhibiting the synthesis of pyridoxal phosphate (Murakami et al., 1976). This line of research is crucial for understanding the neurotoxic potential of pyrimidine derivatives and developing neuroprotective agents.
Agonistic Activity on G Protein-Coupled Receptors
Research into 4-amino-2-phenylpyrimidine derivatives has identified potent agonists for GPR119, a receptor involved in glucose metabolism, demonstrating the application of pyrimidine derivatives in treating metabolic disorders (Negoro et al., 2012). Such studies underscore the potential for developing novel treatments for diabetes and related conditions.
Hypolipidemic Effects
The investigation of pyrimidine derivatives such as 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid has revealed significant hypolipidemic effects, indicating potential applications in cardiovascular disease management (Hall et al., 1993).
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
6-chloro-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYHQQUDKQNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301691 | |
| Record name | 4-Amino-6-chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloro-2-methylpyrimidine | |
CAS RN |
1749-68-4 | |
| Record name | 1749-68-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-6-chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-6-chloro-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-amino-6-chloro-2-methylpyrimidine interact with thiaminase I, and what are the downstream effects?
A1: 4-amino-6-chloro-2-methylpyrimidine acts as a potent inhibitor of thiaminase I from Bacillus thiaminolyticus []. This inhibition is irreversible and time-dependent, indicating a specific interaction with the enzyme's active site []. The proposed mechanism involves the displacement of chloride from the 4-amino-6-chloro-2-methylpyrimidine molecule by a nucleophile present in the enzyme's active site []. This covalent modification of the enzyme leads to its inactivation, preventing it from carrying out its normal function of cleaving thiamin (vitamin B1) [].
Q2: How does the structure of 4-amino-5-(anilinomethyl)-6-chloro-2-methylpyrimidine influence its inhibitory activity on thiaminase I?
A2: 4-Amino-5-(anilinomethyl)-6-chloro-2-methylpyrimidine, a structural analog of the product formed during thiaminase I-catalyzed base exchange of thiamin with aniline, exhibits significantly faster inactivation kinetics compared to 4-amino-6-chloro-2-methylpyrimidine []. This suggests that the anilinomethyl group enhances the interaction with the enzyme, potentially by mimicking the transition state of the thiaminase I-catalyzed reaction or improving binding affinity to the active site []. This observation highlights the importance of structural features in determining inhibitory potency against thiaminase I.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


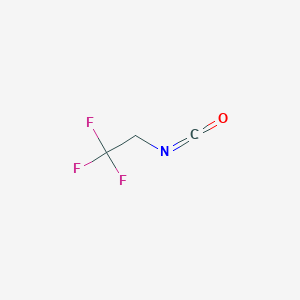

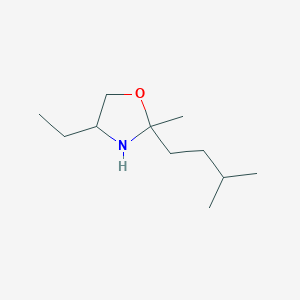

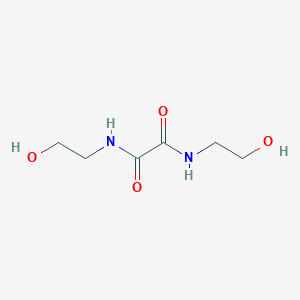
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)




